molecular formula C8H19Br2N B017634 (5-Bromopentyl)trimethylammonium bromide CAS No. 15008-33-0

(5-Bromopentyl)trimethylammonium bromide

Cat. No.: B017634
CAS No.: 15008-33-0
M. Wt: 289.05 g/mol
InChI Key: GEIHNRASRNQTDE-UHFFFAOYSA-M
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Description

(5-Bromopentyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C8H19Br2N. It is commonly used in organic synthesis and chemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Bromopentyl)trimethylammonium bromide can be synthesized through the reaction of trimethylamine with 1,5-dibromopentane. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-Bromopentyl)trimethylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromopentyl)trimethylammonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromopentyl)trimethylammonium bromide involves its interaction with biological membranes and ion channels. The quaternary ammonium group allows the compound to bind to negatively charged sites on cell membranes, affecting membrane permeability and ion transport. This interaction can modulate the activity of ion channels and transporters, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromoethyl)trimethylammonium bromide
  • (3-Bromopropyl)trimethylammonium bromide
  • (4-Bromobutyl)trimethylammonium bromide

Uniqueness

(5-Bromopentyl)trimethylammonium bromide is unique due to its longer carbon chain, which can influence its reactivity and interaction with biological membranes. The length of the carbon chain affects the compound’s hydrophobicity and ability to penetrate lipid bilayers, making it distinct from its shorter-chain analogs .

Properties

IUPAC Name

5-bromopentyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19BrN.BrH/c1-10(2,3)8-6-4-5-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIHNRASRNQTDE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCBr.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455176
Record name (5-Bromopentyl)trimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15008-33-0
Record name (5-Bromopentyl)trimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Bromopentyl)trimethylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (5-Bromopentyl)trimethylammonium bromide in the context of the research on anion exchange membranes?

A1: While the provided abstract does not specifically mention this compound, it highlights the importance of long side-chain quaternary ammonium-functionalized poly(arylene piperidinium)s for creating effective AEMs. Compounds like this compound could potentially serve as valuable precursors or building blocks in the synthesis of such polymers. Its structure, containing a reactive bromide group and a quaternary ammonium cation, suggests its potential use in polymerization reactions and for introducing the desired ion-conducting properties into the AEM material.

Q2: How might the structure of this compound influence the performance of an anion exchange membrane in a vanadium redox flow battery?

A2: The performance of an AEM in a VRFB is significantly impacted by its ionic conductivity and permeability to vanadium ions. The length of the alkyl chain in this compound, if incorporated into the AEM structure, could influence the membrane's morphology and subsequently its conductivity and selectivity. A longer alkyl chain might enhance the membrane's hydrophobicity, potentially hindering vanadium ion transport. Conversely, a shorter chain might compromise the membrane's mechanical robustness. Further research is needed to fully understand the specific impact of this compound and its derivatives on AEM properties and VRFB performance.

Q3: Considering the research focus on vanadium redox flow batteries, what future research directions involving this compound or similar compounds could be explored?

A3: Future research could investigate:

    1. Anion exchange membranes based on long side-chain quaternary ammonium-functionalized poly(arylene piperidinium)s for vanadium redox flow batteries.

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